Cas no 1146629-83-5 ((R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile)

1146629-83-5 structure
Nombre del producto:(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Número CAS:1146629-83-5
MF:C11H14BrN3
Megavatios:268.15296125412
MDL:MFCD16038969
CID:831243
PubChem ID:68474089
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Propiedades químicas y físicas
Nombre e identificación
-
- (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- 1H-Pyrazole-1-propanenitrile, 4-bromo-b-cyclopentyl-, (bR)-
- (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- 1H-Pyrazole-1-propanenitrile,4-bromo-b-cyclopentyl-,(bR)
- EX-A7802Q
- XXUIJTAHLDUGJF-LLVKDONJSA-N
- MFCD16038969
- 1146629-83-5
- (3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile
- DTXSID40738416
- 1H-Pyrazole-1-propanenitrile, 4-bromo-beta-cyclopentyl-, (betaR)-
- SCHEMBL3004297
- CS-B0071
- DB-336231
- F86991
-
- MDL: MFCD16038969
- Renchi: 1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m1/s1
- Clave inchi: XXUIJTAHLDUGJF-LLVKDONJSA-N
- Sonrisas: BrC1C=NN(C=1)[C@H](CC#N)C1CCCC1
Atributos calculados
- Calidad precisa: 267.03700
- Masa isotópica única: 267.03711g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 254
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Superficie del Polo topológico: 41.6Ų
Propiedades experimentales
- Denso: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 41.61000
- Logp: 3.29058
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Información de Seguridad
- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD237553)
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Datos Aduaneros
- Código HS:2933199090
- Datos Aduaneros:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1003080-5g |
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
1146629-83-5 | 95% | 5g |
$600 | 2024-07-24 | |
Aaron | AR000FO4-1g |
1H-Pyrazole-1-propanenitrile, 4-bromo-β-cyclopentyl-, (βR)- |
1146629-83-5 | 95% | 1g |
$61.00 | 2025-02-13 | |
Aaron | AR000FO4-10g |
1H-Pyrazole-1-propanenitrile, 4-bromo-β-cyclopentyl-, (βR)- |
1146629-83-5 | 95% | 10g |
$347.00 | 2025-02-13 | |
1PlusChem | 1P000FFS-5g |
1H-Pyrazole-1-propanenitrile, 4-bromo-β-cyclopentyl-, (βR)- |
1146629-83-5 | 95% | 5g |
$176.00 | 2023-12-26 | |
Aaron | AR000FO4-5g |
1H-Pyrazole-1-propanenitrile, 4-bromo-β-cyclopentyl-, (βR)- |
1146629-83-5 | 95% | 5g |
$230.00 | 2025-02-13 | |
1PlusChem | 1P000FFS-100mg |
1H-Pyrazole-1-propanenitrile, 4-bromo-β-cyclopentyl-, (βR)- |
1146629-83-5 | 95% | 100mg |
$10.00 | 2023-12-26 | |
A2B Chem LLC | AA19208-100mg |
1H-Pyrazole-1-propanenitrile, 4-bromo-β-cyclopentyl-, (βR)- |
1146629-83-5 | 95% | 100mg |
$10.00 | 2024-04-20 | |
abcr | AB587919-1g |
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile; . |
1146629-83-5 | 1g |
€156.40 | 2024-07-24 | ||
abcr | AB587919-5g |
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile; . |
1146629-83-5 | 5g |
€414.20 | 2024-07-24 | ||
Ambeed | A426558-250mg |
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
1146629-83-5 | 95% | 250mg |
$22.0 | 2025-02-26 |
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Literatura relevante
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
1146629-83-5 ((R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile) Productos relacionados
- 62345-93-1(2-Anthracenecarboxylic acid,1-amino-4-bromo-9,10-dihydro-9,10-dioxo-, ethyl ester)
- 2137492-18-1(3-Isothiazoleacetic acid, 4-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-)
- 2229618-89-5(tert-butyl N-2-amino-3-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate)
- 25122-57-0(Clobetasone butyrate)
- 1097203-35-4(1-(5-chlorothiophen-2-yl)sulfonyl-N-3-(methylcarbamoyl)thiophen-2-ylpiperidine-2-carboxamide)
- 61185-89-5(N-Ethyl-2-phenylethanamine hydrochloride)
- 1039964-57-2(1-(4-Bromophenyl)propane-1-thiol)
- 1081798-10-8(methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate)
- 2411275-22-2(N-{[4-(1,3-dioxaindan-5-yl)-1H-imidazol-2-yl]methyl}-N-(propan-2-yl)oxirane-2-carboxamide)
- 279-31-2(2,3-diazabicyclo2.2.1heptane)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1146629-83-5)(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Pureza:99%/99%/99%
Cantidad:5g/10g/25g
Precio ($):217/328/741
atkchemica
(CAS:1146629-83-5)(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe